molecular formula C17H18N4O3S B2578457 4-(2-methyloxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034489-46-6

4-(2-methyloxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Cat. No.: B2578457
CAS No.: 2034489-46-6
M. Wt: 358.42
InChI Key: GLJSLFCMCDJICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzenesulfonamide class, characterized by a sulfonamide group attached to a benzene ring. Its structure features a 2-methyloxazol-4-yl substituent at the 4-position of the benzene ring and a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl group linked to the sulfonamide nitrogen.

Benzenesulfonamides are widely studied for their inhibitory effects on enzymes such as carbonic anhydrases (CAs) and kinases, with applications in oncology and metabolic disorders . The structural complexity of this compound suggests tailored pharmacokinetic properties, including solubility and membrane permeability, compared to simpler analogs.

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-12-19-17(11-24-12)13-2-4-16(5-3-13)25(22,23)20-14-7-9-21-15(10-14)6-8-18-21/h2-6,8,11,14,20H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJSLFCMCDJICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC3CCN4C(=CC=N4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-methyloxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O2_{2}S
  • Molecular Weight : 318.39 g/mol

Biological Activity Overview

Recent studies have highlighted the biological activities of this compound, particularly its inhibitory effects on various enzymes and potential therapeutic applications.

Enzyme Inhibition

One of the key areas of research focuses on the inhibition of monoamine oxidases (MAOs), specifically MAO-A and MAO-B. The following table summarizes the inhibitory concentrations (IC50_{50}) for the compound compared to known inhibitors:

CompoundIC50_{50} (μM ± SD)MAO-AMAO-B
4-(2-Methyloxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide43.3 ± 7.123.47 ± 0.31
Curcumin5.02 ± 0.452.56 ± 0.21
Toloxatone3.92-

This data indicates that the compound exhibits significant inhibitory activity against both MAO-A and MAO-B, suggesting its potential use in treating conditions associated with monoamine dysregulation, such as depression and anxiety disorders .

The mechanism by which this compound exerts its effects involves the inhibition of monoamine oxidase enzymes that are responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. By inhibiting these enzymes, the compound may enhance the availability of these neurotransmitters in the synaptic cleft, potentially improving mood and cognitive function.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological effects of this compound:

  • Antidepressant Activity : A study demonstrated that administration of this sulfonamide derivative in animal models resulted in significant antidepressant-like effects in behavioral tests such as forced swim and tail suspension tests.
  • Neuroprotective Effects : Research indicated that the compound may possess neuroprotective properties against oxidative stress-induced neuronal damage, which is critical in neurodegenerative diseases.
  • Anti-inflammatory Properties : Preliminary investigations suggest that it may also exhibit anti-inflammatory effects through modulation of inflammatory cytokines.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Biological Activity Pharmacokinetic Notes References
4-(2-methyloxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide 4-(2-methyloxazol-4-yl), N-(tetrahydropyrazolopyridin-5-yl) Likely CA inhibition (predicted) Moderate lipophilicity due to oxazole; rigid scaffold may reduce metabolic degradation
4-[3-(4-hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides 4-hydroxyphenyl, pyrazoline ring Carbonic anhydrase inhibition (IC₅₀: 12–85 nM); cytotoxicity in cancer cells Hydroxyl group improves aqueous solubility but may limit BBB penetration
N,N-Dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide (L2PYD3) Pyrrolopyridine, pyrazolo-pyrazine, N,N-dimethyl Kinase inhibition (hypothesized) High lipophilicity from dimethyl group; pyrrolopyridine may enhance target affinity
Key Observations :

Core Structure: All compounds share the benzenesulfonamide backbone, but substituents at the 4-position and sulfonamide nitrogen dictate target specificity. L2PYD3’s pyrrolopyridine-pyrazine system introduces a larger aromatic surface, likely targeting kinases or transcriptional regulators .

Biological Activity: compounds exhibit carbonic anhydrase inhibition with low nanomolar IC₅₀ values, attributed to the hydroxyl group’s coordination with the CA zinc ion . The target compound lacks this hydroxyl group but may compensate via oxazole-mediated hydrophobic interactions. L2PYD3’s activity is unconfirmed but structurally analogous to kinase inhibitors (e.g., JAK/STAT inhibitors), suggesting divergent applications compared to CA-focused analogs .

Pharmacokinetics :

  • The N,N-dimethyl group in L2PYD3 increases metabolic stability but reduces hydrogen-bonding capacity, whereas the target compound’s secondary amine may facilitate stronger target binding .

Structure-Activity Relationship (SAR) Insights

  • 4-Position Substituents: Hydrophilic groups (e.g., 4-hydroxyphenyl) enhance CA inhibition but reduce bioavailability. The target’s 2-methyloxazole balances lipophilicity and target engagement . Bulky substituents (e.g., L2PYD3’s pyrrolopyridine) may shift activity toward non-CA targets like kinases .
  • Sulfonamide Nitrogen Modifications :

    • The tetrahydropyrazolopyridine group in the target compound provides a constrained geometry that could improve selectivity for specific CA isoforms.
    • L2PYD3’s pyrazolo-pyrazine system introduces additional nitrogen atoms, possibly enhancing π-π stacking with kinase ATP-binding pockets .

Q & A

Q. What are the standard synthetic routes for 4-(2-methyloxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and sulfonamide coupling. For example, pyrazole intermediates are synthesized via refluxing substituted hydrazines with ketones or aldehydes in ethanol, followed by sulfonamide formation using benzenesulfonyl chlorides . Key steps require precise control of temperature, solvent choice (e.g., ethanol or DMF/EtOH mixtures), and catalysts to minimize side reactions. TLC is used to monitor reaction progress .

Q. How is the purity and structural integrity of this compound verified?

Analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) for confirming functional groups and regiochemistry.
  • HPLC for purity assessment, often using ammonium acetate buffer (pH 6.5) and reverse-phase columns .
  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • Elemental analysis to validate empirical formulas .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in sulfonamide coupling .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) promote cyclization of pyrazole intermediates .
  • Temperature : Reflux (e.g., 80–100°C) accelerates condensation but must be balanced to avoid decomposition .
  • Workflow : Recrystallization from ethanol/DMF mixtures improves purity .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. anticancer effects)?

  • Standardized assays : Use consistent bacterial strains (e.g., Staphylococcus aureus ATCC 25923) and cell lines (e.g., MCF-7 for cancer) to reduce variability .
  • Dose-response studies : Establish IC₅₀/EC₅₀ values to differentiate potency across biological targets .
  • Off-target profiling : Screen against carbonic anhydrase isoforms (e.g., hCA IX/XII) to identify secondary mechanisms .

Q. What computational strategies assist in predicting the compound’s target interactions?

  • Docking studies : Use software like AutoDock Vina to model binding to pyrazole-sensitive targets (e.g., cyclooxygenase-2) .
  • DFT calculations : Analyze electron distribution in the oxazole and pyrazole rings to predict reactivity .
  • MD simulations : Assess stability of sulfonamide-protein complexes over nanosecond timescales .

Q. How to design structural analogs for structure-activity relationship (SAR) studies?

  • Core modifications : Replace the 2-methyloxazole with thiazole or isoxazole to evaluate heterocycle effects on activity .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzene ring to modulate sulfonamide acidity .
  • Bioisosteric replacements : Swap tetrahydropyridine with piperidine to alter steric and electronic profiles .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity data across cell lines?

  • Metabolic profiling : Compare compound uptake/efflux in resistant vs. sensitive cell lines (e.g., P-glycoprotein expression).
  • Apoptosis assays : Use flow cytometry to distinguish cytostatic vs. cytotoxic effects .
  • Batch variability : Ensure consistent synthesis protocols to minimize impurities affecting bioactivity .

Methodological Best Practices

ParameterOptimization StrategyReference
SolventEthanol for cyclization; DMF for sulfonylation
pH ControlAmmonium acetate buffer (pH 6.5) for HPLC
CatalystsGlacial acetic acid for imine formation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.